Ácido 1,3-dimetilorótico

Descripción general

Descripción

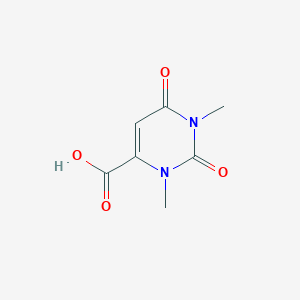

1,3-Dimethylorotic acid is a heterocyclic organic compound . Its IUPAC name is 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid . The molecular weight is 184.15 and the molecular formula is C7H8N2O4 .

Synthesis Analysis

The synthesis of orotic acid derivatives has been studied for their effects on stem cell proliferation . N-arylhydrazone derivatives of orotic acid have been synthesized and their potential as stimulators of human mesenchymal stem cells has been evaluated .

Molecular Structure Analysis

The molecular structure of 1,3-Dimethylorotic acid includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in 1,3-Dimethylorotic acid is substituted at the 1 and 3 positions with methyl groups .

Chemical Reactions Analysis

The decarboxylation of 1,3-dimethylorotic acid has been studied as a model for the enzymatic decarboxylation catalyzed by orotidine-5’-phosphate decarboxylase . The decarboxylation of 1,3-dimethylorotic acid in benzyl bromide produces 6-benzyl-1,3-dimethyluracil, indicating a carbon-6-centered nucleophilic intermediate in the reaction pathway .

Physical And Chemical Properties Analysis

1,3-Dimethylorotic acid has a molecular weight of 184.15 and a molecular formula of C7H8N2O4 . It has a boiling point of 308ºC at 760mmHg and a density of 1.472g/cm³ .

Aplicaciones Científicas De Investigación

Diseño de Inhibidores para ODCase

La investigación ha explorado el ácido 1,3-dimetilorótico como un posible inhibidor de la orotina-5’-monofosfato descarboxilasa (ODCase), que participa en la vía biosintética de pirimidinas. Los inhibidores de la ODCase podrían tener implicaciones terapéuticas en el tratamiento de enfermedades relacionadas con el desequilibrio de la síntesis de nucleótidos .

Mejora de la Función Cardiaca

Los derivados del ácido orótico, incluido el ácido 1,3-dimetilorótico, pueden tener aplicaciones en la mejora del gasto cardíaco y la ayuda a la recuperación de la insuficiencia cardíaca debido a su papel en la biosíntesis de pirimidinas y los posibles efectos sobre la diferenciación de células madre .

Estudios de Descarboxilación

El proceso de descarboxilación del ácido orótico y sus derivados, como el ácido 1,3-dimetilorótico, es objeto de estudio en la comprensión de los mecanismos de reacción química y los efectos isotópicos cinéticos . Esta investigación puede contribuir al conocimiento más amplio en química orgánica y dinámica de reacciones.

Estudios de Líquidos Iónicos

Existe investigación sobre la descarboxilación acelerada del ácido 1,3-dimetilorótico en líquidos iónicos, lo que podría tener implicaciones para los procesos industriales y las aplicaciones de la química sintética .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,3-Dimethylorotic acid primarily targets the decarboxylation process . This compound is involved in the reaction pathway that leads to the production of 6-benzyl-1,3-dimethyluracil .

Mode of Action

The decarboxylation of 1,3-dimethylorotic acid in benzyl bromide indicates a carbon-6-centered nucleophilic intermediate in the reaction pathway . This suggests that 1,3-Dimethylorotic acid interacts with its targets by participating in the decarboxylation process, leading to changes in the chemical structure of the compound.

Biochemical Pathways

1,3-Dimethylorotic acid is involved in the decarboxylation process . It is also associated with the salvage pathway , which involves the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . The decarboxylation of 1,3-dimethylorotic acid and related compounds is a key step in these biochemical pathways .

Pharmacokinetics

This includes the time course of its absorption, bioavailability, distribution, metabolism, and excretion . The pharmacokinetics of a compound like 1,3-Dimethylorotic acid would likely be influenced by these factors.

Result of Action

The molecular and cellular effects of 1,3-Dimethylorotic acid’s action are primarily seen in its role in the decarboxylation process and the salvage pathway . By participating in these biochemical pathways, 1,3-Dimethylorotic acid contributes to the synthesis of nucleotides, which are essential components of DNA and RNA .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 1,3-Dimethylorotic acid . Factors such as temperature, pH, availability of co-substrates, dissolved oxygen concentration, and salt concentration can affect the biodegradation and overall effectiveness of the compound . Additionally, the presence of other molecules in the environment can also influence the action of 1,3-Dimethylorotic acid .

Propiedades

IUPAC Name |

1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDYFTWNWCMEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407625 | |

| Record name | 1,3-Dimethylorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4116-38-5 | |

| Record name | 1,3-Dimethylorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

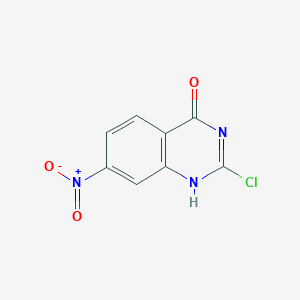

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1,3-dimethylorotic acid chosen as a model for studying ODCase?

A: 1,3-Dimethylorotic acid and its analogues offer a simplified system for mimicking the decarboxylation reaction catalyzed by ODCase. [, , ] This is because the N1 and N3 positions of the pyrimidine ring in 1,3-dimethylorotic acid are methylated. This methylation prevents interference from potential protonation events at these positions, allowing researchers to focus on the key catalytic steps involving the carboxyl group at position 6.

Q2: How do experimental 13C kinetic isotope effects contribute to our understanding of the decarboxylation mechanism?

A: A comprehensive analysis of 13C kinetic isotope effects for 1,3-dimethylorotic acid decarboxylation supports a mechanism involving protonation at the O-4 position of the pyrimidine ring. [] This finding contrasts with the uncatalyzed reaction, where the isotope effect is significantly smaller, implying a potential difference between the enzyme-catalyzed and uncatalyzed mechanisms. []

Q3: What is the significance of studying the stability of the 6-carbanion in uracil analogues derived from 1,3-dimethylorotic acid?

A: Determining the pKa values of the 6-CH groups in uracil analogues like N-methyl-2-pyridone and N-methyl-4-pyridone helps researchers understand the influence of electronic effects on carbanion stability. [] While no direct correlation was found between carbanion stability and decarboxylation rate, these studies provide valuable insights into the factors governing the reaction mechanism and contribute to building a more comprehensive understanding of ODCase catalysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)

![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)